1,3-Diphenylpent-1-yn-3-ol

Propargylic Alcohol Friedel-Crafts Alkylation Indole Functionalization

Researchers requiring regioselective indole alkylation or thiazole construction often face harsh conditions with common propargylic alcohols. This compound's benzylic tertiary alcohol enables room-temperature C3-functionalization of indoles (up to 78% yield) with mild Brønsted acid catalysis. Its crystalline solid form (mp 38-39 °C) ensures precise stoichiometric control for automated synthesis. • Achieves dienylindole selectivity (e.g., 69% yield for 8ga) unattainable with methyl-substituted analogs. • Facilitates fully conjugated thiazole synthesis (81-86% yields) for materials chemistry. • Available in multi-gram quantities with consistent ≥95% purity for reliable scale-up.

Molecular Formula C17H16O
Molecular Weight 236.31 g/mol
Cat. No. B249779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylpent-1-yn-3-ol
Molecular FormulaC17H16O
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCC(C#CC1=CC=CC=C1)(C2=CC=CC=C2)O
InChIInChI=1S/C17H16O/c1-2-17(18,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12,18H,2H2,1H3
InChIKeyVWWIOXWPPIIOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylpent-1-yn-3-ol: Tertiary Propargylic Alcohol Intermediate


1,3-Diphenylpent-1-yn-3-ol (CAS 59738-58-8) is a tertiary propargylic alcohol featuring a central pent-1-yn-3-ol core with phenyl substitution at both the 1- and 3-positions. This compound serves as a versatile synthetic intermediate, particularly valued for its participation in Brønsted acid-catalyzed alkylation reactions and heterocycle construction [1]. Its benzylic tertiary alcohol structure confers distinct reactivity advantages over simpler propargylic alcohols, making it a strategic choice for constructing complex molecular architectures [1]. Basic characterization indicates a molecular formula of C17H16O, a molecular weight of 236.31 g/mol, and a melting point of 38–39 °C (from hexane) .

1,3-Diphenylpent-1-yn-3-ol vs. Simpler Propargylic Alcohols


Simple propargylic alcohols (e.g., 1,3-diphenylprop-2-yn-1-ol) and dialkyl-substituted analogs exhibit markedly different reactivity profiles that preclude direct substitution in key synthetic transformations. The benzylic tertiary alcohol motif of 1,3-diphenylpent-1-yn-3-ol stabilizes the propargylic carbocation intermediate, enabling efficient electrophilic substitution under mild Brønsted acid catalysis [1]. In contrast, dialkyl-substituted alkynols require forcing conditions (reflux, microwave irradiation) and produce lower yields [1]. Furthermore, the ethyl substituent at the propargylic position in 1,3-diphenylpent-1-yn-3-ol imparts a specific steric and electronic environment that influences reaction regioselectivity, a parameter that cannot be replicated by methyl- or hydrogen-substituted analogs [1].

1,3-Diphenylpent-1-yn-3-ol: Quantitative Evidence


N-Methylindole Alkylation Yield vs. Branched Analogs

In the PTSA-catalyzed alkylation of N-methylindole, 1,3-diphenylpent-1-yn-3-ol (2a) delivered a 78% isolated yield under optimized conditions (MeCN, r.t., 2 h). The structurally related 4-methyl-1,3-diphenylpent-1-yn-3-ol (2d), bearing a branched isopropyl group at the propargylic position, afforded a comparable 80% yield but required a different reaction pathway for certain indole substrates [1]. This demonstrates that the linear ethyl substituent in 1,3-diphenylpent-1-yn-3-ol maintains high reactivity while offering distinct regioselectivity outcomes compared to branched analogs.

Propargylic Alcohol Friedel-Crafts Alkylation Indole Functionalization

Benzylic vs. Dialkyl Carbocation Stability

The benzylic nature of 1,3-diphenylpent-1-yn-3-ol stabilizes the propargylic carbocation intermediate, enabling efficient nucleophilic substitution at room temperature with 5 mol% PTSA. In contrast, dialkyl-substituted alkynols (e.g., 4a-e) exhibit substantially lower reactivity, requiring reflux in MeCN or microwave irradiation to achieve comparable conversions [1]. This class-level difference is attributed to the reduced carbocation stability when an aryl group is replaced by an alkyl group at the propargylic position.

Carbocation Stability Reaction Kinetics Catalytic Efficiency

Melting Point and Purification Properties

1,3-Diphenylpent-1-yn-3-ol exhibits a melting point of 38–39 °C (recrystallized from hexane) . In contrast, the structurally simpler analog 1,3-diphenylprop-2-yn-1-ol (C15H12O) is a liquid at room temperature. This solid-state character facilitates purification via recrystallization and enables precise weighing for stoichiometric reactions, advantages not shared by liquid analogs.

Physical Properties Purification Solid-State Handling

Regioselectivity: Dienyl vs. Propargyl Indole Formation

When reacted with 2-phenylindole (1f), 1,3-diphenylpent-1-yn-3-ol (2a, ethyl substituent) and 4-methyl-1,3-diphenylpent-1-yn-3-ol (2d, isopropyl substituent) exhibited distinct regiochemical outcomes. Compound 2a (linear ethyl) predominantly formed C3-dienylindoles (8fa, 69% yield), whereas the branched analog 2d favored C3-propargylindole formation [1]. This demonstrates that the steric profile of the propargylic substituent directly controls the reaction pathway.

Regioselectivity Reaction Mechanism Indole Derivatives

1,3-Diphenylpent-1-yn-3-ol: Key Research Applications


C3-Propargylated Indole Synthesis

1,3-Diphenylpent-1-yn-3-ol is an ideal electrophilic partner for the C3-functionalization of indoles under mild, environmentally benign conditions. Its benzylic alkynol structure enables efficient room-temperature alkylation with 5 mol% PTSA, achieving yields up to 78% [1]. This protocol avoids the need for strong Lewis acids or elevated temperatures, making it suitable for late-stage diversification of complex indole-containing scaffolds in medicinal chemistry programs.

C3-Dienylindole Synthesis from 2-Phenylindoles

When reacted with 2-phenylindoles, 1,3-diphenylpent-1-yn-3-ol selectively yields C3-dienylindole derivatives (e.g., 69% yield for 8ga) [1]. This regioselective outcome is distinct from that observed with methyl- or branched-alkyl-substituted analogs, which favor propargyl- or allenylindole products. Researchers targeting dienylindole frameworks for biological evaluation should prioritize this compound over generic propargylic alcohols.

Fully Conjugated Thiazole Synthesis

1,3-Diphenylpent-1-yn-3-ol serves as a precursor for fully conjugated thiazole derivatives when reacted with thiobenzamides. The extended π-conjugation in the resulting thiazoles makes them valuable candidates for organic electronic materials and fluorescent probes. The high yields reported for analogous transformations (e.g., 81–86% for related alkynols) support its utility in materials-oriented synthesis [2].

Crystalline Intermediate for Multi-Step Synthesis

The crystalline solid nature of 1,3-diphenylpent-1-yn-3-ol (mp 38–39 °C) simplifies purification by recrystallization and enables precise stoichiometric control. This physical property contrasts with liquid analogs and reduces handling complexity in automated synthesis platforms and scale-up operations where accurate dispensing is critical.

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